![molecular formula C20H23Cl2N3O2S B2380319 3-chloro-N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216874-20-2](/img/structure/B2380319.png)
3-chloro-N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
3-chloro-N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2N3O2S and its molecular weight is 440.38. The purity is usually 95%.
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Biological Activity
3-chloro-N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with potential biological activities that may be relevant in pharmacological contexts. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C22H23Cl2N3O2S2
- Molecular Weight : 496.47 g/mol
- CAS Number : 1215521-18-8
- Purity : Typically ≥95% .
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymatic pathways and modulate receptor activity, which can lead to various therapeutic effects. The presence of a dimethylamino group enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Biological Activity Overview
-
Antimicrobial Activity :
- Exhibits inhibitory effects against several bacterial strains, particularly those resistant to conventional antibiotics.
- In vitro studies have shown that the compound can reduce bacterial growth by interfering with the type III secretion system (T3SS), crucial for virulence in Gram-negative bacteria .
- Anticancer Properties :
- Neuroprotective Effects :
Table 1: Summary of Biological Assays
Study | Biological Activity Assessed | Result | Reference |
---|---|---|---|
1 | Antimicrobial (E. coli) | IC50 = 25 µM | |
2 | Cytotoxicity (HeLa cells) | IC50 = 15 µM | |
3 | Neuroprotection (Mouse model) | Significant improvement in memory tests |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties, researchers tested the compound against multiple strains of bacteria, including E. coli and Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 25 µM, showcasing its potential as a novel antimicrobial agent.
Case Study: Cancer Cell Line Studies
A separate investigation focused on the anticancer effects of the compound on HeLa and MCF-7 cell lines. The study revealed that treatment with varying concentrations led to significant reductions in cell viability, with an IC50 value of approximately 15 µM for HeLa cells. Flow cytometry analysis confirmed that these effects were mediated through apoptosis induction.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-chloro-N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride exhibit significant anticancer properties. The benzo[b]thiophene derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Study:
A study evaluating the cytotoxic effects of related compounds on human breast cancer cells demonstrated that these derivatives could effectively reduce cell viability through mechanisms involving the disruption of mitochondrial function and activation of caspases .
Neurological Applications
The compound's structural characteristics suggest potential use as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's. The presence of the dimethylamino group may enhance its interaction with neurotransmitter systems .
Case Study:
In vitro studies have shown that related thiazole derivatives can inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synapses, which is beneficial for cognitive function .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and coupling reactions.
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Nucleophilic substitution | Dimethylamine, chloroacetyl chloride | Formation of dimethylamino propyl chain |
2 | Coupling reaction | Methoxybenzo[d]thiazole derivative | Formation of the final compound |
3 | Hydrochloride salt formation | Hydrochloric acid | Stabilization and solubility enhancement |
Synthesis Example:
A detailed synthesis route involves the initial reaction of chloroacetyl chloride with dimethylamine followed by coupling with a methoxy-substituted benzo[d]thiazole, yielding the target compound after purification steps .
Antimicrobial Activity
Compounds with similar structures have been evaluated for antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the thiazole moiety has been associated with enhanced antimicrobial activity.
Case Study:
A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar properties .
Toxicological Studies
Toxicological assessments are essential for determining the safety profile of this compound. Preliminary studies indicate that while certain derivatives show promising biological activity, they also require thorough evaluation for potential cytotoxicity.
Findings:
In vitro cytotoxicity assays have been conducted to assess the safety of related compounds, revealing that while some exhibit low toxicity at therapeutic doses, others may pose risks at higher concentrations .
Properties
IUPAC Name |
3-chloro-N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S.ClH/c1-23(2)10-5-11-24(19(25)14-6-4-7-15(21)12-14)20-22-17-13-16(26-3)8-9-18(17)27-20;/h4,6-9,12-13H,5,10-11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHDLIBBZGWGTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC(=CC=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.